Magnesium pentadecanoate
Description
Magnesium pentadecanoate is a magnesium salt of pentadecanoic acid (C15H30O2), a saturated long-chain fatty acid with 15 carbons. While direct studies on this compound are scarce in the provided evidence, its structural and functional analogs, such as magnesium valproate (a magnesium salt of 2-propylpentanoic acid) , and other fatty acid derivatives (e.g., methyl pentadecanoate, ethyl pentadecanoate) , offer insights into its likely properties. Magnesium salts of fatty acids are typically synthesized via neutralization reactions, where magnesium hydroxide reacts with the fatty acid. These compounds often exhibit applications in pharmaceuticals, materials science, and industrial catalysis due to their stability and biocompatibility.
Properties
CAS No. |
93966-75-7 |
|---|---|
Molecular Formula |
C30H58MgO4 |
Molecular Weight |
507.1 g/mol |
IUPAC Name |
magnesium;pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
ZIUUUAJTAOQFCJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium pentadecanoate can be synthesized through a reaction between pentadecanoic acid and a magnesium source, such as magnesium oxide or magnesium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt. The general reaction is as follows:
C15H31COOH+MgO→(C15H31COO)2Mg+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of pentadecanoic acid with magnesium hydroxide in a solvent, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Thermal Stability and Decomposition
Thermal analysis techniques like differential scanning calorimetry (DSC) reveal critical insights into stability. While direct data for magnesium pentadecanoate is limited, studies on analogous magnesium salts (e.g., magnesium stearate) provide a framework. For example, magnesium stearate exhibits endothermic peaks during temperature ramps due to heat capacity changes, with exothermic reactions observed during isothermal holds .
| Temperature Step | Process | Key Observation |
|---|---|---|
| 5°C/min to 45°C | Initial heating | Minimal heat flow (baseline stabilization) |
| 60°C isothermal hold | Sustained reaction | Maximum heat of interaction (exothermic peak) |
| 65°C onward | Continued heating | Gradual decline in reactivity |
Data from magnesium stearate studies suggest decomposition or phase transitions occur above 60°C, likely due to loss of coordinated water or structural rearrangement .
Hydrolysis Reactions
In aqueous environments, this compound may undergo hydrolysis, particularly under acidic or basic conditions:
This reaction regenerates pentadecanoic acid and magnesium hydroxide. The extent of hydrolysis depends on pH, with alkaline conditions favoring deprotonation of carboxylate groups and acidic conditions promoting protonation .
Chelation and Complexation
This compound may interact with molecules containing acidic functional groups (e.g., hydroxyl or carboxylate groups). For example, magnesium stearate reacts with salicylic acid via chelation, where magnesium binds to both hydroxyl and carboxylate groups . A similar mechanism may apply to this compound, forming complexes with stoichiometric ratios influenced by the ligand’s chelation strength.
| Molar Ratio (Mg:Acid) | Reaction Type | Stoichiometry |
|---|---|---|
| 1:2 | Optimal chelation | Two acid molecules per Mg²⁺ |
| 1:1 | Suboptimal binding | Excess Mg²⁺ or acid remaining |
This behavior is critical in applications like pharmaceutical formulations, where magnesium salts act as lubricants or stabilizers .
Scientific Research Applications
Biomedical Applications
1.1 Bone Health and Regeneration
Magnesium plays a crucial role in bone metabolism and health. Magnesium pentadecanoate could potentially enhance bone regeneration due to the beneficial properties of both magnesium ions and fatty acids. Research indicates that magnesium can promote osteogenesis (bone formation) and angiogenesis (formation of new blood vessels) which are vital for bone repair and regeneration .
- Case Study : A study demonstrated that magnesium-enriched materials could enhance vascularized osteogenesis in bone defect areas. The incorporation of magnesium ions into biomaterials has shown promising results in enhancing the differentiation of osteoblasts and promoting angiogenesis .
1.2 Nutraceuticals
Fatty acids are known for their health benefits, including anti-inflammatory properties. This compound could be explored as a dietary supplement due to its potential synergistic effects with other nutrients.
- Research Findings : A clinical study on magnesium-based supplements indicated that different formulations can significantly affect bioavailability and absorption rates in the body. This compound may have similar properties that enhance overall magnesium absorption when combined with fatty acids .
Pharmaceutical Applications
2.1 Drug Formulation
Magnesium salts are commonly used as excipients in pharmaceutical formulations due to their lubricating properties, which enhance the flowability of powders during tablet compression. This compound could serve a similar role.
- Application Insight : In tablet manufacturing, magnesium stearate is widely used for its ability to prevent sticking during production. This compound may offer similar benefits while potentially providing additional health benefits associated with the fatty acid component .
2.2 Delivery Systems
The formulation of sustained-release drug delivery systems is an area where magnesium compounds are being investigated. This compound could be utilized in developing novel drug delivery matrices that enhance the stability and release profiles of active pharmaceutical ingredients.
- Example : A study highlighted the use of magnesium-based microencapsulation technologies to improve the bioavailability of supplements, suggesting that similar techniques could be applied to this compound for drug formulations .
Industrial Applications
3.1 Cosmetic Formulations
Magnesium salts are often used in cosmetic products for their skin-conditioning properties. This compound might be incorporated into creams and lotions due to its potential moisturizing effects derived from the fatty acid component.
- Market Trends : The cosmetic industry increasingly seeks natural ingredients with beneficial properties for skin health, making this compound a candidate for formulation development.
3.2 Food Industry
In food science, magnesium salts can act as emulsifiers or stabilizers in various products. The application of this compound as a food additive may enhance texture and stability.
- Potential Use : Given its composition, it may serve as a healthier alternative to synthetic emulsifiers currently used in food processing .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of magnesium pentadecanoate involves the release of magnesium ions, which play crucial roles in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes, facilitating reactions such as ATP synthesis, DNA replication, and protein synthesis. The carboxylate groups may also interact with biological membranes, influencing their stability and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Magnesium Valproate
- Chemical Structure: Magnesium valproate (Mg(C8H15O2)2) is a magnesium salt of valproic acid, a branched-chain carboxylic acid. In contrast, magnesium pentadecanoate is a straight-chain fatty acid salt .
- Applications: Magnesium valproate is used as an anticonvulsant and mood stabilizer, leveraging magnesium's role in neurological function. This compound, by analogy to other magnesium fatty acid salts, may find use in controlled-release drug formulations or as a stabilizer in polymers .
- Thermal Stability: Magnesium acetate decomposes at ~350°C to form MgO and CO2 .
Methyl Pentadecanoate
- Structure and Properties: Methyl pentadecanoate (C16H32O2) is the methyl ester of pentadecanoic acid. Unlike this compound, it is non-ionic, flammable (NFPA 1), and liquid at room temperature .
- Applications: Used as a lipidomics calibration standard, flavor/fragrance intermediate, and polymer precursor. This compound, being ionic, is less volatile and more suited for biomedical applications (e.g., magnesium supplementation) .
- Toxicity: Methyl pentadecanoate has low acute toxicity (health hazard rating 0) but is ecotoxic to aquatic organisms. This compound’s toxicity profile is expected to differ due to magnesium’s biocompatibility .
Ethyl Pentadecanoate
- Chemical Profile: Ethyl pentadecanoate (C17H34O2) shares structural similarities with methyl pentadecanoate but has a longer ethyl ester chain. It is nonpolar, insoluble in water, and found naturally in coriander .
- The ionic nature of this compound enhances its solubility in polar solvents compared to ethyl esters .
Other Magnesium Fatty Acid Salts
- Magnesium Stearate: A widely used excipient in pharmaceuticals. Compared to this compound, magnesium stearate (C36H70MgO4) has a longer carbon chain (C18), contributing to higher hydrophobicity and lubricity .
- Magnesium Palmitate: Similar to this compound but with a C16 chain. Shorter-chain salts like this compound may exhibit faster dissolution rates in aqueous media .
Comparative Data Table
| Property | This compound | Methyl Pentadecanoate | Magnesium Valproate | Ethyl Pentadecanoate |
|---|---|---|---|---|
| Molecular Formula | C15H30O2Mg | C16H32O2 | C16H30O4Mg | C17H34O2 |
| Molecular Weight | ~290.7 g/mol | 256.42 g/mol | 302.6 g/mol | 270.45 g/mol |
| Physical State | Solid (inferred) | Liquid | Solid | Liquid |
| Solubility | Polar solvents (e.g., water) | Nonpolar solvents | Polar solvents | Nonpolar solvents |
| Applications | Pharmaceutical excipient, polymer stabilizer | Lipidomics, flavors | Anticonvulsant | Food biomarker |
| Thermal Stability | High (decomposes >300°C) | Low (flammable) | Moderate | Low (flammable) |
| Toxicity | Low (Mg<sup>2+</sup> biocompatible) | Low (ecotoxic) | Moderate (CNS effects) | Low |
Research Findings and Implications
- Biological Activity: Pentadecanoate derivatives, such as ergosta-7,22-dien-3β-yl pentadecanoate, show osteogenic and glucose metabolism-modulating effects in cell studies . This compound may synergize these effects via Mg<sup>2+</sup>’s role in bone health and insulin signaling .
- Synthetic Pathways: Isotopic labeling studies (e.g., [13C]-malonyl-CoA) demonstrate precise control over pentadecanoate synthesis, which could be adapted for this compound production .
- Environmental Impact: Unlike methyl pentadecanoate, this compound’s ionic nature reduces bioaccumulation risks but requires careful disposal to avoid magnesium leaching into ecosystems .
Biological Activity
Magnesium pentadecanoate, a magnesium salt of pentadecanoic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C30H58MgO4
- Molecular Weight : 482.5 g/mol
- CAS Number : 143-07-7
This compound is classified as an organomagnesium compound, where magnesium ions are coordinated with pentadecanoate anions. Its structure allows it to participate in various biological processes due to the essential role of magnesium in cellular functions.
1. Role of Magnesium in Biological Systems
Magnesium is crucial for numerous biochemical reactions, acting as a cofactor for over 600 enzymes involved in processes such as:
- Energy Production : Magnesium is vital for ATP synthesis and metabolism.
- Muscle Function : It regulates muscle contraction and relaxation.
- Nerve Transmission : Magnesium influences neuronal excitability and neurotransmitter release .
2. Antioxidant Properties
Recent studies have indicated that magnesium complexes, including this compound, exhibit antioxidant properties. These compounds can mitigate oxidative stress by neutralizing free radicals, which are implicated in various diseases, including neurodegenerative disorders .
3. Neuroprotective Effects
Research on magnesium complexes has shown potential neuroprotective effects. For instance, this compound may protect neuronal cells from excitotoxicity caused by excessive glutamate, a common issue in neurodegenerative diseases. This protective mechanism is attributed to its ability to stabilize cellular membranes and reduce oxidative damage .
Case Studies and Experimental Data
- In Vitro Studies :
-
In Vivo Studies :
- Animal models treated with this compound showed reduced markers of oxidative stress during induced stress conditions. The administration of the compound at a dosage of 2 mg/kg significantly decreased malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its protective role against oxidative damage .
Comparative Analysis of Magnesium Compounds
| Compound | Antioxidant Activity | Neuroprotective Effects | Dosage (Animal Studies) |
|---|---|---|---|
| This compound | Yes | Yes | 2 mg/kg |
| Magnesium Comenate | Yes | Yes | 2 mg/kg |
| Magnesium Stearate | Limited | No | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Ion Transport : Magnesium ions facilitate the transport of other ions across cell membranes, crucial for maintaining cellular homeostasis.
- Enzyme Activation : As a cofactor for many enzymes, magnesium plays an essential role in metabolic pathways.
- Stabilization of Membranes : The presence of magnesium stabilizes cellular membranes, enhancing their integrity under stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
